4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-16(2)12(17)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVRDCLSWUANNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as substituted 3-amino-4-(1,2,4-oxadiazol-3-yl)furazan derivatives, have been reported to exhibit antimycobacterial activity against mycobacterium tuberculosis and inhibit phosphoinositide 3-kinases (pi3k).
Mode of Action
These include acylation of the amino group and its oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, as well as reactions of transformation of the 1,2,4-oxadiazole ring.
Biochemical Pathways
Based on the reported inhibition of pi3k by similar compounds, it can be inferred that the PI3K/AKT signaling pathway might be affected. This pathway plays a crucial role in regulating cell survival, growth, and proliferation.
Result of Action
Based on the reported antimycobacterial activity of similar compounds, it can be inferred that this compound might have potential antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide with structurally related 1,2,4-oxadiazole derivatives, highlighting key structural and functional differences:
Key Observations:
Substituent Effects on Lipophilicity: Alkyl or cyclohexyl substituents (e.g., isopentyl, cyclohexyl) increase lipophilicity, which may enhance blood-brain barrier penetration in neurological targets . Polar groups (e.g., acetylaminoethyl) improve aqueous solubility, critical for intravenous formulations .
Synthetic Utility :
- The chloromethyl group on the oxadiazole ring enables further functionalization (e.g., radiolabeling with fluorine-18 for PET imaging) .
- Bromodifluoromethyl analogs (e.g., 3-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate) demonstrate enhanced stability in radiolabeling workflows compared to chloromethyl derivatives .
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Ring Core
Cyclization Strategies
The oxadiazole ring is typically constructed via cyclocondensation of amidoximes with carboxylic acid derivatives. A widely adopted method involves reacting N-hydroxycarbamimidoyl intermediates with activated acylating agents. For example, methyl-3-(N-hydroxycarbamimidoyl)benzoate undergoes cyclization in acetic acid with hydrochloric acid to yield 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. Key parameters include:
- Temperature : 70°C for 3 hours
- Acid Catalyst : Hydrochloric acid (30 mL) in acetic acid
- Yield : 93.6% after precipitation and drying
This method avoids alkaline conditions that risk ester group hydrolysis, preserving the chloromethyl functionality.
Introduction of the Chloromethyl Group
Chloromethylation Techniques
Chloromethylation is achieved post-cyclization using thionyl chloride (SOCl₂) or hydrochloric acid under controlled conditions. In the synthesis of intermediate 11, HCl in acetic acid at 70°C effectively introduces the chloromethyl group without side reactions.
Critical Considerations :
Formation of the N,N-Dimethylbenzamide Moiety
Amide Coupling Methods
The benzamide group is introduced via coupling between 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid and N,N-dimethylamine. Two primary approaches are employed:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Solvent : Dichloromethane or DMF
- Temperature : 0°C to room temperature
- Yield : ~85–90% after column purification
Direct Aminolysis
Reaction with dimethylamine gas in tetrahydrofuran (THF):
Reaction Optimization and Scalability
Oxidant Screening for Cyclization
Comparative data from K₂S₂O₈/H₂SO₄ versus alternative oxidants:
| Oxidant System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂S₂O₈/H₂SO₄ | MeCN | 4 | 86.5 |
| MnO₂ | THF | 10 | 43.5 |
| H₂O₂ | MeCN | 4 | <5 |
The K₂S₂O₈/H₂SO₄ system in acetonitrile provides optimal yield due to improved solubility and oxidative power.
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Synthetic Routes
| Step | Method A (EDC/HOBt) | Method B (Direct Aminolysis) |
|---|---|---|
| Yield | 89% | 78% |
| Purity (HPLC) | >99% | 95% |
| Scalability | >100 g | <50 g |
| Cost Efficiency | Moderate | High |
Method A offers superior yield and purity for lab-scale synthesis, while Method B reduces reagent costs for smaller batches.
Q & A
Q. What are the common synthetic routes for 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide?
The synthesis typically involves coupling a benzamide precursor with a chloromethyl oxadiazole intermediate. A validated method (PubChem) reacts 4-chloromethyl-5-methyl-1,3-dioxol-2-one with N,N-dimethylbenzamide under reflux conditions in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine. The reaction proceeds via nucleophilic substitution, where the oxadiazole’s chloromethyl group reacts with the benzamide’s amide nitrogen. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound .
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR identify the chloromethyl (–CHCl) group (δ ~4.5 ppm for H; δ ~45 ppm for C) and dimethylamide (–N(CH)) signals (δ ~3.0 ppm for H; δ ~35–40 ppm for C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 265.7 (M+H) .
- X-ray Crystallography : For analogs (e.g., nitazoxanide derivatives), intermolecular hydrogen bonds (N–H···N) and packing interactions (C–H···O/F) are resolved, providing insights into molecular conformation .
Q. What solvents and conditions are suitable for handling this compound?
While solubility data are limited, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended for reactions, as inferred from analogs. Stability tests under inert atmospheres (N) at 4°C prevent decomposition of the oxadiazole ring .
Advanced Research Questions
Q. How can conflicting spectroscopic data for oxadiazole derivatives be resolved?
Discrepancies in NMR or MS results may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Maps H–C correlations to distinguish tautomers (e.g., oxadiazole vs. thiadiazole rings).
- Density Functional Theory (DFT) : Computes theoretical spectra to validate experimental peaks. For example, DFT-calculated H NMR shifts for the chloromethyl group align with experimental δ 4.5–4.7 ppm .
- HPLC-PDA : Detects impurities >0.1% using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. What experimental parameters optimize synthesis yield?
Key factors include:
- Catalyst Selection : Triethylamine enhances nucleophilic substitution efficiency (yield increases from 55% to 82% with 1.2 equiv.) .
- Temperature Control : Reflux at 80°C minimizes side reactions (e.g., oxadiazole ring degradation) .
- Solvent Purity : Anhydrous THF reduces hydrolysis of the chloromethyl group .
- Workup : Neutralization with NaHCO removes excess acid, improving purity .
Q. What computational methods predict the biological activity of this compound?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like PFOR enzymes. For analogs, chlorophenyl groups exhibit strong binding to PFOR’s active site (binding energy: −9.2 kcal/mol), suggesting potential antimicrobial activity. QSAR models further correlate logP values (2.1) with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
